![molecular formula C14H26N2O2 B7585434 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is a chemical compound also known as 3-hydroxyphenazepam. This compound belongs to the class of benzodiazepines, which are psychoactive drugs used for treating various conditions such as anxiety, insomnia, and seizures. The synthesis method for 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one is similar to that of other benzodiazepines. It enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to the GABA-A receptor. This results in an increase in the inhibitory activity of GABA, which leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several biochemical and physiological effects. It has a sedative and anxiolytic effect, which makes it useful for treating anxiety and insomnia. It also has anticonvulsant properties, which make it useful for treating seizures. This compound can cause side effects such as drowsiness, dizziness, and impaired coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one in lab experiments include its high potency and selectivity for the GABA-A receptor. This makes it useful for studying the mechanisms of action of benzodiazepines. The limitations of using this compound in lab experiments include its potential for causing side effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one. One direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Another direction is to develop new drugs based on the structure of this compound that have improved pharmacological properties. Additionally, more research is needed to understand the long-term effects of benzodiazepines on the brain and body.
Métodos De Síntesis
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one involves several steps that require expertise in organic chemistry. The starting material for the synthesis is phenazepam, which is a benzodiazepine. The first step involves the conversion of phenazepam to 3-hydroxyphenazepam using a reagent such as sodium hydroxide. The second step involves the reaction of 3-hydroxyphenazepam with 3-methyl-2-piperidin-1-ylbutan-1-one in the presence of a catalyst such as palladium on carbon. The final step involves the purification of the compound using techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one has several scientific research applications. One of the main applications is in the field of neuroscience, where it is used to study the mechanisms of action of benzodiazepines. This compound is also used in the development of new drugs for treating conditions such as anxiety, insomnia, and seizures.
Propiedades
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-7-4-3-5-8-15)14(18)16-9-6-12(17)10-16/h11-13,17H,3-10H2,1-2H3/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZBKRZHQYDN-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N1CC[C@H](C1)O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

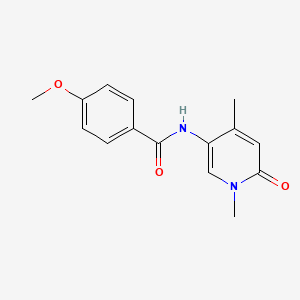
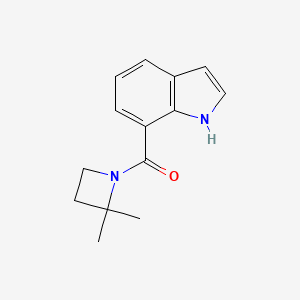
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
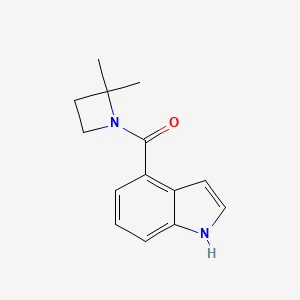
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
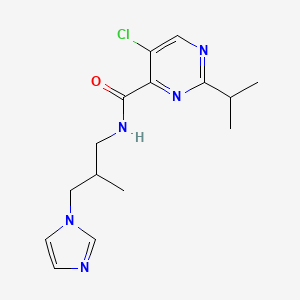
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
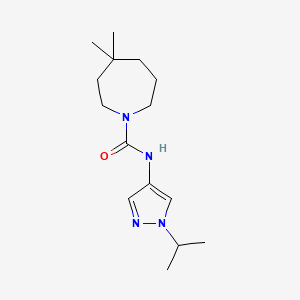

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)
